Abietic Acid

Beschreibung

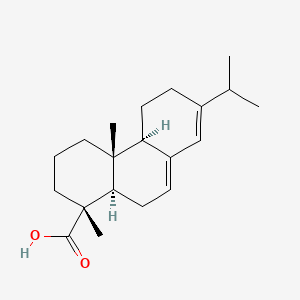

Abietic acid is an abietane diterpenoid that is abieta-7,13-diene substituted by a carboxy group at position 18. It has a role as a plant metabolite. It is an abietane diterpenoid and a monocarboxylic acid. It is a conjugate acid of an abietate.

This compound has been reported in Pinus densiflora, Ceroplastes pseudoceriferus, and other organisms with data available.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22)/t16-,17+,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSWGJHLUYNHPMX-ONCXSQPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Record name | ABIETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10248-55-2 (unspecified copper salt), 13463-98-4 (calcium salt), 14351-66-7 (hydrochloride salt), 23250-44-4 (potassium salt), 66104-40-3 (strontium salt), 66104-41-4 (barium salt), 67816-10-8 (Pd(+2) salt), 6798-76-1 (zinc salt) | |

| Record name | Abietic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7022047 | |

| Record name | Abietic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish resinous powder. (NTP, 1992), Yellow solid; [Hawley] Colorless crystalline solid; [MSDSonline] | |

| Record name | ABIETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Abietic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7817 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

482 °F at 9 mmHg (NTP, 1992) | |

| Record name | ABIETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

514-10-3, 8050-09-7, 15522-12-0 | |

| Record name | ABIETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Abietic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=514-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Abietic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rosin [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008050097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Abietic acid dimer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154789 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ABIETIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25149 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aR,4bR,10aR)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Abietic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Abietic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ABIETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3DHX33184 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

343 to 345 °F (NTP, 1992) | |

| Record name | ABIETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-Depth Technical Guide to Abietic Acid: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abietic acid, a prominent member of the resin acid family, is a naturally occurring diterpenoid organic compound.[1] It is a primary constituent of rosin, derived from the oleoresin of coniferous trees, particularly those of the Pinus genus.[1] Historically significant in the naval stores industry, this compound is now the subject of extensive research due to its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key signaling pathways modulated by this compound, along with detailed experimental protocols for its analysis and characterization.

Chemical Structure and Identification

This compound is a tricyclic diterpene carboxylic acid. Its rigid molecular framework is characterized by a phenanthrene (B1679779) nucleus with two conjugated double bonds, a carboxylic acid group, and an isopropyl group.

Chemical Identifiers:

| Identifier | Value |

| IUPAC Name | (1R,4aR,4bR,10aR)-1,4a-dimethyl-7-(1-methylethyl)-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene-1-carboxylic acid |

| Molecular Formula | C₂₀H₃₀O₂ |

| CAS Number | 514-10-3 |

| Molecular Weight | 302.45 g/mol |

| Synonyms | Sylvic acid, Abietinic acid |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and application in research and development.

| Property | Value |

| Appearance | Colorless to yellowish crystalline solid |

| Melting Point | 172-175 °C (for pure compound) |

| Boiling Point | 250 °C at 9 mmHg |

| Solubility | Insoluble in water; Soluble in alcohols, acetone, ethers, benzene, and chloroform. |

| Optical Rotation [α]D | -106° (c=1 in ethanol) |

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and analytical properties of this compound.

Melting Point Determination

4.1.1. Capillary Method

This method is a standard technique for determining the melting point of a crystalline solid.

Protocol:

-

Sample Preparation: Ensure the this compound sample is pure and finely powdered.

-

Capillary Tube Loading: Pack a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus (e.g., Thiele tube or a digital melting point device).[2]

-

Heating: Heat the apparatus slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.[2]

-

Observation: Observe the sample through the magnifying lens.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range represents the melting point.[2]

4.1.2. Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan.

-

Reference Pan: Use an empty, sealed aluminum pan as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Temperature Program: Set the instrument to heat the sample at a constant rate, typically 10 °C/min, over a temperature range that encompasses the expected melting point (e.g., 25 °C to 200 °C).

-

Data Acquisition: The instrument will record the heat flow to the sample versus the temperature.

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic peak in the DSC thermogram. The area under the peak corresponds to the enthalpy of fusion.

Boiling Point Determination

Due to its high boiling point and potential for decomposition, the boiling point of this compound is typically determined under reduced pressure.

Protocol (Thiele Tube Method):

-

Sample Preparation: Place a small amount of this compound (1-2 mL) into a small test tube.

-

Capillary Inversion: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

-

Apparatus Setup: Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).[3]

-

Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner.[3]

-

Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. Continue heating until a steady stream of bubbles is observed.

-

Cooling and Measurement: Remove the heat and allow the apparatus to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[3]

Solubility Determination

Protocol (Laser Monitoring Method):

-

System Setup: A known mass of this compound is added to a known mass of the solvent in a jacketed glass vessel with a magnetic stirrer.

-

Temperature Control: The temperature of the solution is controlled by a circulating water bath.

-

Equilibrium Detection: A laser beam is passed through the solution, and the light intensity is monitored by a detector.

-

Heating and Cooling Cycles: The solution is heated until all the solid dissolves (indicated by a stable, high light intensity) and then cooled slowly.

-

Saturation Point Determination: The temperature at which the light intensity begins to decrease due to the formation of solid particles is recorded as the equilibrium saturation temperature.

-

Data Collection: This process is repeated for different concentrations to construct a solubility curve.

Analytical Methods

4.4.1. High-Performance Liquid Chromatography (HPLC)

Protocol:

-

Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (with 0.1% formic acid) is commonly used.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at approximately 241 nm.

-

-

Injection: Inject a known volume of the sample solution into the HPLC system.

-

Analysis: The retention time and peak area are used for qualitative and quantitative analysis, respectively, by comparing with a standard of known concentration.

4.4.2. Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol:

-

Derivatization: this compound is often derivatized (e.g., methylation with diazomethane (B1218177) or trimethylsilylation) to increase its volatility.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Temperature Program: A temperature gradient is used to separate the components, for example, starting at 100°C and ramping up to 280°C.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

-

Analysis: The retention time provides chromatographic information, while the mass spectrum provides structural information for identification by comparison with spectral libraries.

4.4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

-

Sample Preparation: Dissolve a few milligrams of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to confirm the molecular structure.

4.4.4. Infrared (IR) Spectroscopy

Protocol:

-

Sample Preparation: The sample can be analyzed as a solid (using KBr pellet method or ATR) or dissolved in a suitable solvent (e.g., CCl₄).

-

Data Acquisition: Obtain the IR spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Characteristic absorption bands are used to identify functional groups. For this compound, key peaks include a broad O-H stretch from the carboxylic acid (~3000 cm⁻¹), a C=O stretch (~1695 cm⁻¹), and C=C stretches from the conjugated diene system.

4.4.5. UV-Visible (UV-Vis) Spectroscopy

Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol (B145695) or hexane).

-

Data Acquisition: Record the absorbance spectrum over the UV-Vis range (typically 200-400 nm).

-

Analysis: this compound exhibits characteristic absorption maxima around 235, 241, and 250 nm due to the conjugated diene system.

Signaling Pathways and Biological Activities

This compound has been shown to modulate several key signaling pathways, contributing to its anti-inflammatory and anti-cancer effects.

NF-κB Signaling Pathway

This compound has been demonstrated to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammation and cell survival.[4][5] Inhibition of this pathway by this compound leads to a reduction in the production of pro-inflammatory cytokines.[6]

Caption: this compound inhibits the NF-κB signaling pathway.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is crucial for cell proliferation, survival, and growth. This compound has been shown to inhibit this pathway in cancer cells, contributing to its anti-tumor effects.[1]

Caption: this compound inhibits the PI3K/AKT signaling pathway.

PPARγ Signaling Pathway

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a key role in adipogenesis and inflammation. This compound acts as a PPARγ agonist, leading to the suppression of inflammatory responses.[7]

Caption: this compound activates the PPARγ signaling pathway.

Experimental Workflow: Investigating the Anti-Inflammatory Effects of this compound

The following diagram outlines a typical experimental workflow for investigating the anti-inflammatory properties of this compound in a cell-based model.

Caption: Workflow for studying this compound's anti-inflammatory effects.

Conclusion

This compound is a versatile natural product with a well-defined chemical structure and a range of interesting biological activities. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound. Further investigation into its mechanisms of action and potential therapeutic applications is warranted and holds significant promise.

References

- 1. Anticancer activities of natural this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. This compound suppresses non-small-cell lung cancer cell growth via blocking IKKβ/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound attenuates RANKL induced osteoclastogenesis and inflammation associated osteolysis by inhibiting the NF-KB and MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound attenuates sepsis-induced lung injury by inhibiting nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway to inhibit M1 macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound activates peroxisome proliferator-activated receptor-gamma (PPARgamma) in RAW264.7 macrophages and 3T3-L1 adipocytes to regulate gene expression involved in inflammation and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

The intricate Pathway of Abietic Acid Biosynthesis in Coniferous Trees: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abietic acid, a prominent diterpene resin acid, is a cornerstone of the chemical defense system in coniferous trees, protecting them against a barrage of herbivores and pathogens.[1][2][3] Its biosynthesis is a fascinating and complex process, involving a series of enzymatic steps that convert the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP), into the final product. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, detailing the enzymes involved, their kinetics, the experimental protocols used to elucidate this pathway, and its regulation. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug development, given the wide range of biological activities attributed to abietane-type diterpenes, including antibacterial, cardiovascular, antioxidant, and enzyme inhibitory properties.[4]

The Core Biosynthetic Pathway

The biosynthesis of this compound from GGPP can be broadly divided into two major stages: the cyclization of GGPP to form the diterpene olefin backbone, and the subsequent multi-step oxidation of this backbone.

Cyclization of Geranylgeranyl Pyrophosphate (GGPP)

The initial and committed step in this compound biosynthesis is the conversion of the acyclic precursor GGPP into a mixture of tricyclic diterpene olefins, primarily abietadiene and its isomers.[3][5] This complex cyclization is catalyzed by a bifunctional enzyme, abietadiene synthase (AS) .[5][6]

The reaction proceeds in two distinct steps, each occurring at a separate active site within the enzyme:[5][6]

-

Step 1: Protonation-initiated cyclization. GGPP is first converted to the bicyclic intermediate, (+)-copalyl diphosphate (B83284) (CPP).[5][7]

-

Step 2: Ionization-initiated cyclization and rearrangement. The CPP intermediate then undergoes a second cyclization and a subsequent rearrangement to form the final abietadiene isomers.[5][8]

Oxidation of Abietadiene

Following the formation of abietadiene, a series of three sequential oxidation reactions occur at the C18-methyl group to yield this compound.[1][2] This oxidative cascade is catalyzed by two distinct types of enzymes: cytochrome P450-dependent monooxygenases and a soluble aldehyde dehydrogenase.[1][2]

-

Step 1 & 2: Hydroxylation. The first two oxidation steps, the conversion of abietadiene to abietadienol and then to abietadienal, are catalyzed by microsomal cytochrome P450-dependent monooxygenases .[1][2] A key enzyme identified in this process is CYP720B1 , also known as abietadienol/abietadienal oxidase (PtAO).[9][10] These reactions require oxygen and a reduced pyridine (B92270) nucleotide, with a preference for NADPH.[1][2]

-

Step 3: Dehydrogenation. The final step, the oxidation of abietadienal to this compound, is catalyzed by a soluble aldehyde dehydrogenase .[1][2] This reaction utilizes NAD+ as a cofactor and does not require molecular oxygen.[1][2]

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and metabolites of the this compound biosynthesis pathway.

Table 1: Kinetic Parameters of Key Enzymes

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| Abietadiene Synthase (Wild-Type) | Abies grandis | GGPP | 0.8 ± 0.2 | 0.45 ± 0.05 | [5][11] |

| CYP720B1 (PtAO) | Pinus taeda | Abietadienol | 0.5 ± 0.1 | N/A | [9] |

| CYP720B1 (PtAO) | Pinus taeda | Abietadienal | 1.2 ± 0.3 | N/A | [9] |

| CYP720B1 (PtAO) | Pinus taeda | Levopimaradienol | 2.1 ± 0.5 | N/A | [9] |

| CYP720B1 (PtAO) | Pinus taeda | Isopimara-7,15-dienol | 5.3 ± 1.2 | N/A | [9] |

Table 2: Induction of Diterpene Accumulation by Methyl Jasmonate (MeJA)

| Treatment | Tissue | Fold Increase in Diterpenes | Organism | Reference |

| MeJA (10 mM) | Wood | ~40-fold | Picea abies | [12][13] |

| MeJA (100 mM) | Wood | ~10-fold (compared to control) | Picea abies | [13] |

| MeJA | Inner Stem | 5.1-fold | Picea sitchensis | [14] |

Table 3: this compound Concentration in Conifer Tissues

| Species | Tissue | This compound Concentration (mg/g dry weight) | Reference |

| Pinus ponderosa var. ponderosa | Needles | 3.1 ± 1.6 | [15] |

| Pinus nigra subsp. laricio | Young Needles | ~150 µg/g | [16] |

| Pinus nigra subsp. laricio | Mature Needles | ~250 µg/g | [16] |

| Pinus nigra subsp. laricio | Leader Stem | ~1000 µg/g | [16] |

| Pinus nigra subsp. laricio | Interwhorl Stem | ~800 µg/g | [16] |

| Pinus nigra subsp. laricio | Roots | ~50 µg/g | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound biosynthesis.

Cloning and Functional Characterization of Abietadiene Synthase

Methodology:

-

RNA Isolation and cDNA Synthesis: Total RNA is extracted from conifer needles or stem tissues. First-strand cDNA is synthesized using reverse transcriptase and oligo(dT) primers.

-

PCR Amplification: The full-length coding sequence of the putative abietadiene synthase gene is amplified by PCR using gene-specific primers designed based on conserved regions of known terpene synthases.

-

Cloning and Expression: The amplified cDNA is cloned into a suitable expression vector, such as pET28b(+), which allows for the expression of a His-tagged fusion protein in Escherichia coli.[17]

-

Heterologous Expression and Purification: The recombinant protein is expressed in E. coli upon induction with IPTG. The cells are harvested, lysed, and the His-tagged protein is purified using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

-

Enzyme Assays and Product Identification: The purified recombinant enzyme is incubated with the substrate GGPP in a suitable buffer containing a divalent cation (e.g., Mg2+). The reaction products are extracted with an organic solvent (e.g., hexane) and analyzed by gas chromatography-mass spectrometry (GC-MS) for identification and quantification.[3]

In Vitro Enzyme Assay for Cytochrome P450 (CYP720B1/PtAO)

Methodology: [9]

-

Microsome Preparation: The cDNA of CYP720B1 is expressed in a suitable host, such as Saccharomyces cerevisiae (yeast). Microsomal fractions containing the recombinant enzyme are prepared from the yeast cultures.

-

Reaction Mixture: The assay is performed in a phosphate (B84403) buffer (pH 7.6) containing the diterpenoid substrate (e.g., abietadienol or abietadienal) at various concentrations (0.2–40 µM), 2 mM glucose 6-phosphate, 0.5 units of glucose 6-phosphate dehydrogenase, and 100 µg of microsomal protein.

-

Initiation and Incubation: The reaction is initiated by the addition of 1 mM NADPH. The mixture is incubated for 10 minutes at 30°C.

-

Reaction Termination and Extraction: The reaction is stopped by adding a small volume of strong acid (e.g., 8 M H2SO4). The products are extracted twice with diethyl ether.

-

Derivatization and Analysis: The extracts are concentrated, methylated (e.g., with diazomethane), and then analyzed by GC-MS. Methyl stearate (B1226849) can be used as an internal standard for quantification.

Analysis of Diterpene Resin Acids by GC-MS

-

Sample Preparation and Extraction: Dried and ground plant tissue (e.g., needles, stem) is extracted with a mixture of n-hexane and dichloromethane (B109758) (1:1, v/v) in an ultrasonic bath.

-

Derivatization: The carboxylic acid groups of the diterpene resin acids are derivatized to their methyl esters to improve their volatility for GC analysis. This is typically done using diazomethane (B1218177) or trimethylsilylation reagents.

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. A non-polar capillary column (e.g., DB-5ms) is commonly used for separation.

-

Quantification: The concentration of this compound and other diterpenes is determined by comparing the peak areas to a calibration curve generated using an authentic this compound standard.

Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

-

RNA Isolation and cDNA Synthesis: As described in the cloning protocol, high-quality total RNA is isolated from conifer tissues subjected to different treatments (e.g., wounding, MeJA) and from control tissues. First-strand cDNA is synthesized.

-

Primer Design: Gene-specific primers for the target genes (e.g., abietadiene synthase, CYP720B1) and for one or more stable reference genes (e.g., actin, ubiquitin) are designed.

-

qPCR Reaction: The qPCR reaction is performed using a real-time PCR system. The reaction mixture typically contains cDNA template, forward and reverse primers, and a fluorescent dye such as SYBR Green.

-

Data Analysis: The relative expression levels of the target genes are calculated using the comparative CT (ΔΔCT) method, normalized to the expression of the reference gene(s).

Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated and is a key component of the induced defense response in conifers.

-

Wounding and Herbivory: Mechanical wounding and insect herbivory are potent inducers of this compound biosynthesis.[3][14] This response involves the de novo synthesis of enzymes in the pathway, leading to an increased accumulation of resin acids at the site of damage.

-

Methyl Jasmonate (MeJA): MeJA, a plant signaling molecule involved in defense responses, has been shown to be a strong elicitor of this compound biosynthesis.[12][13][23] Treatment of conifers with MeJA leads to a significant increase in the transcript levels of terpene synthase genes and a corresponding accumulation of diterpene resin acids.[12][13] This response often includes the formation of traumatic resin ducts, specialized structures for resin synthesis and storage.[13]

Conclusion

The biosynthesis of this compound in coniferous trees is a well-orchestrated and inducible pathway that plays a critical role in plant defense. The elucidation of this pathway, from the initial cyclization of GGPP by abietadiene synthase to the final oxidative modifications, has been made possible through a combination of classical biochemical techniques and modern molecular biology approaches. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers seeking to further investigate this fascinating area of plant secondary metabolism. A deeper understanding of this pathway not only enhances our knowledge of plant defense mechanisms but also opens up possibilities for the biotechnological production of this compound and related diterpenoids for various industrial and pharmaceutical applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Diterpenoid resin acid biosynthesis in conifers: characterization of two cytochrome P450-dependent monooxygenases and an aldehyde dehydrogenase involved in this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diterpenoid resin acid biosynthesis in conifers: enzymatic cyclization of geranylgeranyl pyrophosphate to abietadiene, the precursor of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evolution of conifer diterpene synthases: diterpene resin acid biosynthesis in lodgepole pine and jack pine involves monofunctional and bifunctional diterpene synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Insights into Diterpene Cyclization from Structure of Bifunctional Abietadiene Synthase from Abies grandis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Abietadiene synthase catalysis: mutational analysis of a prenyl diphosphate ionization-initiated cyclization and rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Loblolly pine abietadienol/abietadienal oxidase PtAO (CYP720B1) is a multifunctional, multisubstrate cytochrome P450 monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Loblolly pine abietadienol/abietadienal oxidase PtAO (CYP720B1) is a multifunctional, multisubstrate cytochrome P450 monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Induction of Volatile Terpene Biosynthesis and Diurnal Emission by Methyl Jasmonate in Foliage of Norway Spruce - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methyl Jasmonate Induces Traumatic Resin Ducts, Terpenoid Resin Biosynthesis, and Terpenoid Accumulation in Developing Xylem of Norway Spruce Stems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Insect-Induced Conifer Defense. White Pine Weevil and Methyl Jasmonate Induce Traumatic Resinosis, de Novo Formed Volatile Emissions, and Accumulation of Terpenoid Synthase and Putative Octadecanoid Pathway Transcripts in Sitka Spruce - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Engineering Escherichia coli for production of functionalized terpenoids using plant P450s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [PDF] Analysis of diterpenic compounds by GC-MS/MS: contribution to the identification of main conifer resins | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. Analysis of diterpenic compounds by GC-MS/MS: contribution to the identification of main conifer resins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. academic.oup.com [academic.oup.com]

Abietic Acid: A Technical Guide to its Natural Sources, Extraction, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abietic acid, a prominent diterpenoid resin acid, is a key bioactive constituent of the oleoresin of coniferous trees. Its rich chemical structure and diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects, have positioned it as a molecule of significant interest in drug discovery and development. This technical guide provides a comprehensive overview of the natural origins of this compound, detailed methodologies for its extraction and purification, and an exploration of its engagement with cellular signaling pathways. Quantitative data on extraction yields and purities are presented for comparative analysis, and key experimental workflows and biological pathways are visualized to facilitate a deeper understanding of this multifaceted natural compound.

Natural Sources of this compound

This compound is predominantly found in the resin of trees from the Pinaceae family. This resin, a complex mixture of volatile terpenes and non-volatile resin acids, serves as a protective agent for the tree against insects and pathogens. The solid component of the resin, known as rosin (B192284) or colophony, is the primary commercial source of this compound.

Key botanical sources include:

-

Pines (Genus Pinus): Various pine species are major sources, including Longleaf Pine (Pinus palustris), Loblolly Pine (Pinus taeda), Scots Pine (Pinus sylvestris), and Masson's Pine (Pinus massoniana). The composition of resin acids can vary depending on the specific species and geographical location.

-

Firs (Genus Abies): Species such as the Silver Fir (Abies alba) contain this compound in their resin.

-

Spruces (Genus Picea): The Norway Spruce (Picea abies) is another notable source.

-

Larches (Genus Larix)

The concentration of this compound in raw rosin can be variable. However, its concentration can be significantly increased through chemical processing, as many other naturally occurring resin acids are isomers of this compound and can be converted to it.

Extraction and Purification Methodologies

The isolation of high-purity this compound from crude rosin is a multi-step process that typically involves the distillation of pine oleoresin to obtain rosin, followed by isomerization to increase the this compound content, and subsequent purification steps.

Initial Extraction from Pine Resin

The initial step involves the distillation of oleoresin collected from pine trees. This process separates the volatile turpentine (B1165885) from the non-volatile rosin.

-

Process: The oleoresin is heated in a still. The lower-boiling point turpentine evaporates and is collected through condensation. The molten residue remaining in the still is crude rosin.

Isomerization of Crude Rosin

Crude rosin contains a mixture of isomeric resin acids, including neothis compound, palustric acid, and levopimaric acid. To maximize the yield of this compound, an acid-catalyzed isomerization is performed to convert these isomers into the more thermodynamically stable this compound.

Purification of this compound

Several methods have been developed for the purification of this compound from isomerized rosin. The most common and effective methods are amine salt precipitation and crystallization, and the use of cation exchange resins.

Protocol 1: Isomerization of Crude Rosin

-

In a round-bottom flask equipped with a reflux condenser, combine 250 g of crude rosin with 740 mL of 95% ethanol (B145695).

-

Add 42 mL of concentrated hydrochloric acid to the mixture.

-

Pass a stream of an inert gas, such as carbon dioxide or nitrogen, over the surface of the solution to prevent oxidation.

-

Heat the mixture to reflux and maintain for 2 hours.

-

After reflux, remove the ethanol and hydrochloric acid by steam distillation.

-

Decant the water from the molten rosin residue.

-

Dissolve the cooled residue in diethyl ether, wash the ether solution with water to remove any remaining acid, and dry the solution over anhydrous sodium sulfate.

-

Evaporate the diethyl ether to obtain the isomerized rosin.

Protocol 2: Purification via Amine Salt Precipitation and Crystallization

This method relies on the selective precipitation of the abietate salt using an amine.

-

Dissolve 245 g of the isomerized rosin in 375 mL of acetone (B3395972) by heating on a steam bath.

-

To the boiling solution, slowly add 127 g of diamylamine with vigorous agitation.

-

Allow the solution to cool to room temperature, during which crystals of the diamylamine salt of this compound will form.

-

Cool the mixture further in an ice bath to maximize crystallization and then filter the crystals by suction.

-

Wash the crystalline salt with cold acetone and dry.

-

For higher purity, recrystallize the salt multiple times from acetone.

-

To regenerate this compound, dissolve 147 g of the purified amine salt in 1 L of 95% ethanol by heating.

-

Cool the solution to room temperature and add 39 g of glacial acetic acid while stirring.

-

Slowly add 900 mL of water with vigorous agitation to precipitate the this compound.

-

Collect the this compound crystals by filtration and wash thoroughly with water until the filtrate is neutral.

-

The this compound can be further purified by recrystallization from 95% ethanol.

Protocol 3: Purification via Cation Exchange Resin

-

In a three-necked flask, dissolve 100 g of Pinus massoniana rosin in 200 mL of glacial acetic acid by heating to 70°C in a water bath with stirring.

-

Add 30 g of a macroporous strong-acid cation exchange resin to the solution.

-

Continue stirring the mixture at 70°C for 4 hours.

-

Filter the hot mixture to remove the cation exchange resin.

-

Allow the filtrate to cool to room temperature and stand overnight to allow for the crystallization of crude this compound.

-

Collect the crystals by filtration.

-

Perform multiple recrystallizations from aqueous ethanol to obtain high-purity this compound.

Data Presentation: Comparative Analysis of Isolation Methods

The selection of an extraction and purification method can significantly impact the final yield and purity of this compound. The following table summarizes quantitative data from various published protocols.

| Method | Starting Material | Purity (%) | Yield (%) |

| Cation Exchange Resin & Recrystallization | Pinus massoniana Rosin | 99.15 | 74.2 |

| Amine Salt (Ethanolamine) with RSM Optimization | Gum Rosin | 99.33 | 58.61 |

| Amine Salt (Ethanolamine) with Ultrasound | Gum Rosin | 98.52 | 54.93 |

| Amine Salt (Diamylamine) with Isomerization | Wood Rosin | ~98 | 39.2 |

Analytical Methods for Quantification

Accurate quantification of this compound is crucial for quality control and research purposes. High-performance liquid chromatography (HPLC) is the most widely used technique.

Experimental Protocol: HPLC-DAD Quantification of this compound

Chromatographic Conditions:

-

HPLC System: A standard HPLC system with a Diode Array Detector (DAD).

-

Column: Pursuit PFP column (150 mm x 4.6 mm, 5.0 μm).

-

Mobile Phase: Methanol: 0.1% Formic Acid in Water (75:25, v/v) in isocratic elution mode.

-

Flow Rate: 0.7 mL/min.

-

Detection Wavelength: 245 nm.

-

Injection Volume: 10 µL.

Sample Preparation:

-

Accurately weigh 100.0 mg of the resin or extract sample into a centrifuge tube.

-

Add 10 mL of methanol.

-

Sonicate the mixture for 10 minutes to ensure complete dissolution and extraction.

-

Filter the solution through a 0.45 µm syringe filter prior to injection.

Standard Preparation:

-

Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.

-

Prepare a series of working standards by diluting the stock solution to create a calibration curve (e.g., 1-100 µg/mL).

Biological Activities and Signaling Pathways

This compound has been shown to possess a range of biological activities that are of interest to the pharmaceutical industry. Its anti-inflammatory and anticancer properties are particularly noteworthy and are mediated through its interaction with specific cellular signaling pathways.

Anti-inflammatory Activity: Inhibition of the IKKβ/NF-κB Pathway

Chronic inflammation is a key factor in many diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. This compound has been demonstrated to exert its anti-inflammatory effects by directly inhibiting IκB kinase β (IKKβ), a key enzyme in the canonical NF-κB pathway.[1][2][3]

-

Mechanism: In response to pro-inflammatory stimuli like TNF-α, IKKβ phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation, releasing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound binds to IKKβ, inhibiting its kinase activity.[1] This prevents the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and suppressing the inflammatory response.[1][2]

Anticancer Activity: Induction of Apoptosis

This compound has demonstrated cytotoxic effects against various cancer cell lines, including non-small-cell lung cancer and breast cancer. One of the key mechanisms of its anticancer activity is the induction of apoptosis, or programmed cell death, through the mitochondrial (intrinsic) pathway.[4][5]

-

Mechanism: this compound treatment leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[4][5] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-3, which are executioner enzymes that cleave cellular proteins, ultimately leading to cell death.[4]

References

- 1. This compound suppresses non-small-cell lung cancer cell growth via blocking IKKβ/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound attenuates sepsis-induced lung injury by inhibiting nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway to inhibit M1 macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetrahydrothis compound, a Reduced this compound, Inhibits the Production of Inflammatory Mediators in RAW264.7 Macrophages Activated with Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer activities of natural this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Abietic Acid

This technical guide provides a comprehensive overview of this compound, a prominent diterpenoid resin acid. It covers its fundamental chemical properties, detailed experimental protocols for its isolation and analysis, and an in-depth exploration of its biological activities and associated signaling pathways. The information is tailored for professionals engaged in chemical research and drug development.

Core Chemical and Physical Properties

This compound, also known as abietinic acid or sylvic acid, is a key component of rosin (B192284), derived from coniferous trees.[1][2] Its rigid, tricyclic structure and carboxylic acid functional group are central to its chemical and biological properties.

| Property | Value | References |

| CAS Number | 514-10-3 | [1][3][4][5] |

| Molecular Formula | C20H30O2 | [1][3][4][6] |

| Molecular Weight | 302.45 g/mol | [3][4] |

| IUPAC Name | (1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid | [6] |

| Alternate Names | Sylvic acid, Abietinic acid, Rosin acid | [1][2][6] |

| Melting Point | 175 °C | [5] |

| Boiling Point | 250 °C | [5] |

| Solubility | Soluble in acetone (B3395972), petroleum ether, diethyl ether, and ethanol (B145695). Insoluble in water. | [6] |

Experimental Protocols

Isolation and Purification of this compound from Crude Rosin

The isolation of high-purity this compound from crude rosin, a complex mixture of resin acids, is a critical first step for its use in research and development.[7] The process generally involves two main stages: isomerization of other resin acids into the more stable this compound, followed by selective crystallization.[7]

Protocol: Acid-Catalyzed Isomerization and Amine Salt Crystallization [7]

-

Isomerization:

-

Place 250 g of crude gum rosin into a 2-L round-bottomed flask.

-

Add 740 mL of 95% ethanol and 2.5 mL of concentrated hydrochloric acid.

-

Reflux the mixture for approximately 60-65 minutes to maximize the conversion of other resin acids (e.g., levopimaric, neoabietic) to this compound.

-

After reflux, remove the ethanol and acid, for example, by steam distillation, and decant the excess water.

-

-

Amine Salt Formation:

-

Dissolve the cooled, isomerized rosin residue in a suitable solvent such as diethyl ether.

-

Slowly add 7.35 mL of ethanolamine (B43304) to the solution while stirring. The this compound-ethanolamine salt will begin to precipitate.

-

Cool the mixture in an ice bath to promote complete crystallization of the salt.

-

-

Purification of Amine Salt:

-

Collect the crystalline salt by vacuum filtration using a Büchner funnel.

-

Wash the salt with a small volume of cold acetone or ethanol to remove impurities.

-

For higher purity, recrystallize the salt by dissolving it in a minimal amount of hot 95% ethanol and allowing it to cool slowly.

-

-

Regeneration of this compound:

-

Dissolve the purified amine salt in 1 L of 95% ethanol by warming on a steam bath.

-

Cool the solution to room temperature and add approximately 36 mL of glacial acetic acid while stirring.

-

Cautiously add 900 mL of water with vigorous agitation. This compound will precipitate as crystals.

-

Collect the this compound crystals on a Büchner funnel and wash thoroughly with water until the filtrate is neutral, as confirmed by pH indicator paper.[7]

-

Dry the pure acid in a vacuum desiccator.[8]

-

Analytical Quantification via HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of this compound in various samples, including natural resins and cosmetic raw materials.[9]

Methodology: HPLC Analysis [9]

-

Instrumentation: HPLC system with a UV detector.

-

Column: Pursuit PFP (150 mm x 4.6 mm, 5.0 μm).

-

Mobile Phase: Isocratic elution with Methanol: 0.1% Formic Acid (75:25 v/v).

-

Flow Rate: 0.7 mL/min.

-

Injection Volume: 10 μL.

-

Detection Wavelength: 245 nm.

-

Sample Preparation:

-

Accurately weigh 100.0 mg of the sample into a 15-mL centrifuge tube.

-

Add 10 mL of methanol.

-

Use an ultrasonic bath to assist in the extraction of this compound from the sample matrix.

-

-

Quantification: A calibration curve is generated using standard solutions of this compound. The retention time for this compound under these conditions is approximately 12.5 minutes.[9]

Biological Activities and Signaling Pathways

This compound exhibits a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiemetic effects.[10][11][12][13] These activities are mediated through its interaction with various cellular signaling pathways.

Anticancer Activity: Inhibition of NF-κB Signaling

This compound has been shown to suppress the growth of non-small-cell lung cancer (NSCLC) cells by directly targeting the IKKβ/NF-κB signaling pathway.[10] The nuclear factor-κB (NF-κB) pathway is crucial in the pathogenesis of several cancers.[10][11] In its canonical activation, stimuli like TNF-α lead to the phosphorylation and activation of the IKKβ complex, which then phosphorylates the inhibitor of κB (IκB). This phosphorylation marks IκB for degradation, allowing the NF-κB transcription factor to translocate to the nucleus and activate target genes involved in cell proliferation and survival.[10] this compound directly binds to IKKβ, inhibiting its kinase activity and thereby blocking the entire downstream cascade.[10]

Caption: this compound inhibits the NF-κB signaling pathway.

Multi-Pathway Anticancer Effects

Beyond NF-κB, this compound's anticancer properties involve the modulation of several other key molecular pathways.[11] It can induce apoptosis (programmed cell death) through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-dependent) pathways. For instance, it upregulates Fas and FasL, leading to the activation of caspase-8 and subsequently caspase-3.[11] Furthermore, this compound has been found to inhibit the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[11]

Caption: Overview of anticancer mechanisms of this compound.

Anti-inflammatory and Metabolic Regulation

This compound demonstrates significant anti-inflammatory effects by suppressing the production of inflammatory mediators like prostaglandin (B15479496) E2 (PGE2).[12] It inhibits the expression of genes such as tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2) in macrophages stimulated by lipopolysaccharide (LPS).[12] This action is partly mediated through its role as a peroxisome proliferator-activated receptor-gamma (PPARγ) ligand. PPARγ is a nuclear receptor that plays a critical role in regulating inflammation and lipid metabolism. By activating PPARγ, this compound can modulate the expression of target genes, contributing to its anti-inflammatory and potential anti-atherosclerotic effects.[12]

Antiemetic Activity

Recent studies have investigated the antiemetic properties of this compound. An in vivo study using a chick emesis model demonstrated that this compound significantly reduces the number of retches induced by copper sulfate.[13] In silico docking studies suggest that this effect may be mediated through interactions with 5-HT3 and muscarinic receptors, which are known targets for antiemetic drugs.[13]

| Antiemetic Efficacy of this compound (40 mg/kg) vs. Standard Drugs[13] | | :--- | :--- | | Treatment Group | % Reduction in Retching | | Ondansetron (5 mg/kg) | 88.07% | | Hyoscine (21 mg/kg) | 82.57% | | This compound (40 mg/kg) | 77.06% | | Domperidone (6 mg/kg) | 67.89% | | Diphenhydramine (10 mg/kg) | 55.96% | | Aprepitant (16 mg/kg) | 49.54% |

This guide consolidates key technical information on this compound, providing a foundation for researchers and drug development professionals to explore its therapeutic potential. The detailed protocols and pathway analyses offer practical insights for further investigation and application.

References

- 1. scbt.com [scbt.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. usbio.net [usbio.net]

- 4. This compound [webbook.nist.gov]

- 5. This compound, CAS No. 514-10-3 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]

- 6. This compound, 90+% | Fisher Scientific [fishersci.ca]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. brjac.com.br [brjac.com.br]

- 10. This compound suppresses non-small-cell lung cancer cell growth via blocking IKKβ/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer activities of natural this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. Antiemetic activity of this compound possibly through the 5HT3 and muscarinic receptors interaction pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility of Abietic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abietic acid, a prominent resin acid and the primary component of rosin, is a naturally occurring diterpenoid carboxylic acid. Its unique chemical structure lends it to a wide range of applications, from the synthesis of esters for lacquers and varnishes to its use as a precursor in the development of novel pharmaceutical agents.[1][2] A thorough understanding of its solubility in various organic solvents is paramount for its efficient extraction, purification, reaction, and formulation. This technical guide provides a comprehensive overview of the solubility of this compound in different classes of organic solvents, details common experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Quantitative Solubility Data

The solubility of this compound is influenced by the polarity of the solvent, temperature, and the specific molecular interactions between the solute and the solvent. Generally, this compound exhibits good solubility in many organic solvents, particularly in alcohols, ketones, and ethers, while it is practically insoluble in water.[1][2]

Solubility in Alcohols

Systematic studies have been conducted to quantify the solubility of this compound in a range of alcohols. The solubility generally increases with the carbon chain length of the alcohol and with increasing temperature.[3] The order of solubility in several common alcohols is: 1-pentanol (B3423595) > isopentanol > n-butanol > n-propanol ≈ isobutanol ≈ isopropanol (B130326) > ethanol (B145695) > methanol.[3]

Table 1: Solubility of this compound in Alcohols (Mole Fraction, x)

| Temperature (K) | Methanol | Ethanol | n-Propanol | n-Butanol |

| 282.2 | 0.0435 | 0.0812 | 0.115 | 0.153 |

| 287.2 | 0.0563 | 0.102 | 0.142 | 0.187 |

| 292.2 | 0.0721 | 0.127 | 0.174 | 0.228 |

| 297.2 | 0.0918 | 0.158 | 0.213 | 0.276 |

| 302.2 | 0.116 | 0.195 | 0.259 | 0.332 |

| 307.2 | 0.146 | 0.239 | 0.312 | 0.396 |

| 312.2 | 0.182 | 0.291 | 0.374 | 0.469 |

| 317.2 | 0.225 | 0.352 | 0.445 | 0.552 |

| 322.2 | 0.276 | 0.423 | 0.526 | 0.645 |

Solubility in Other Organic Solvents

While extensive quantitative data for other solvent classes is less readily available in consolidated tables, qualitative and some quantitative information exists.

Table 2: Solubility of this compound in Various Organic Solvents

| Solvent Class | Solvent | Solubility Data | Reference |

| Ketones | Acetone | Soluble | [1][2] |

| Esters | Ethyl Acetate | Soluble | |

| Ethers | Diethyl Ether | Soluble | [1] |

| Petroleum Ether | Soluble | [1] | |

| Hydrocarbons | Hexane | Sparingly Soluble | |

| Toluene | Soluble | ||

| Amides | Dimethylformamide (DMF) | ~30 mg/mL | [4] |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [4] |

| Halogenated | Chloroform | Soluble | |

| Acids | Acetic Acid | Soluble |

Experimental Protocols for Solubility Determination

The determination of solubility is a critical experimental procedure in chemical and pharmaceutical sciences. Two common methods for determining the solubility of a solid compound like this compound in an organic solvent are the dynamic (polythermal) method and the static (isothermal) or gravimetric method.

Dynamic Method using Laser Monitoring

This modern technique allows for the rapid and automated determination of the temperature at which a solid solute dissolves in a solvent at a given concentration.

Methodology:

-

Sample Preparation: A known mass of this compound is added to a known mass or volume of the selected organic solvent in a sealed vessel equipped with a magnetic stirrer and a temperature probe.

-

Heating and Observation: The solution is heated at a constant rate while being continuously stirred. A laser beam is passed through the solution, and the light transmission is monitored by a detector.

-

Dissolution Point Determination: As the temperature increases, the solid this compound dissolves. The temperature at which the last solid particles disappear, resulting in a sharp increase in light transmission, is recorded as the saturation temperature for that specific concentration.

-

Data Collection: The experiment is repeated for several different concentrations of this compound to generate a solubility curve (solubility vs. temperature).

Static (Gravimetric) Shake-Flask Method

This is a classical and highly reliable method for determining solubility at a specific temperature.

Methodology:

-

Saturation: An excess amount of this compound is added to a known volume of the organic solvent in a sealed flask.

-

Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Phase Separation: The undissolved solid is allowed to settle, and a sample of the supernatant (the saturated solution) is carefully withdrawn using a syringe fitted with a filter to remove any solid particles.

-

Solvent Evaporation: A known volume or mass of the filtered saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried this compound is achieved.

-

Calculation: The solubility is calculated from the mass of the dissolved this compound and the volume or mass of the solvent used.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

A Technical Guide to the Historical Discovery and Isolation of Abietic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abietic acid (also known as abietinic acid or sylvic acid) is a diterpenoid resin acid that stands as the primary bioactive component of rosin (B192284), the solid residue obtained from the oleoresin of coniferous trees.[1][2] Its complex tricyclic structure and carboxylic acid functionality have made it a significant compound in the chemical and pharmaceutical industries, serving as a versatile chemical feedstock and a precursor for various derivatives with therapeutic potential.[3][4] Historically, it was a major component of naval stores.[2][5] This technical guide provides a comprehensive overview of the historical milestones in the discovery and isolation of this compound, detailing the evolution of purification methodologies from early observations to more refined chemical processes. It includes detailed experimental protocols from foundational literature, quantitative data on its physical properties, and visualizations of the core chemical transformations and workflows.

Historical Discovery

The term "this compound" was first used in 1826.[6] It is a member of the abietane (B96969) diterpene group of organic compounds, which are derived from four isoprene (B109036) units. These compounds are naturally present in the resin of coniferous trees like those of the Pinus genus, where they are thought to play a defensive role against insects and other wounds.[2] The abundance and resilience of this compound and other resin acids allow their presence to be detected in ancient rocks and archaeological samples, where they can serve as biomarkers for higher plants.[2][7] Early investigations focused on separating the components of rosin, a complex mixture of isomeric resin acids, with this compound being the most common.[1][2]

Early Characterization and Physicochemical Properties

The initial characterization of this compound involved determining its fundamental physical and chemical properties. Pure this compound is a colorless solid, though commercial samples often appear as a yellowish, glassy, or partially crystalline solid.[2] It is soluble in organic solvents such as alcohols, acetone (B3395972), and ethers but insoluble in water.[2][8][9] The quantitative data gathered from early and subsequent studies are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₀O₂ | [4][10] |

| Molecular Weight | 302.45 - 302.5 g/mol | [4][10] |

| Melting Point (Pure) | 172-175 °C | [4][9] |

| Melting Point (Comm.) | As low as 85 °C | [2][9] |

| Optical Rotation [α]D | -106° to -107° (in ethanol) | [9][11] |

| Boiling Point | 434-437 °C @ 760 mm Hg | [12] |

| UV Absorption Max (nm) | 235, 241.5, 250 | [9] |

| Solubility | Soluble in alcohols, acetone, ether, benzene, chloroform | [2][8][9] |

| Appearance | Colorless monoclinic plates (pure) to yellowish solid (commercial) | [2][9][11] |

Evolution of Isolation Methodologies

The primary challenge in obtaining pure this compound is its separation from a complex mixture of structurally similar resin acid isomers, such as neoabietic, levopimaric, and palustric acids, found in rosin.[1] Early methods were often cumbersome and resulted in low yields.[13] The evolution of isolation techniques centered on two key principles: the isomerization of other resin acids into the more thermodynamically stable this compound and the selective crystallization of this compound or its derivatives.[1][11]

Isomerization: Maximizing this compound Content

A crucial step in maximizing the yield of this compound is the acid-catalyzed isomerization of its naturally occurring isomers.[1] Heating rosin in the presence of a strong acid, such as hydrochloric acid or glacial acetic acid, converts acids like levopimaric and neothis compound into this compound.[1][11] This process significantly increases the concentration of the target compound before purification begins.

Caption: Acid-catalyzed isomerization of resin acids to this compound.

Early Salt Formation and Crystallization

Initial methods for purification relied on crystallization, often using large amounts of acetic acid, which resulted in very low yields.[13][14] A significant improvement was the development of selective salt formation. Early protocols utilized sodium salts to form an insoluble acid sodium salt (3C₂₀H₃₀O₂·C₁₉H₂₉CO₂Na), which would precipitate.[15][16] This salt could then be separated and treated with a mineral acid to regenerate this compound.[16] However, this process had disadvantages, including the need for fresh reagents for each batch.[16]

Amine Salt Precipitation: A Refined Approach

A more effective and widely documented technique involves the use of amines to form crystalline salts.[11][15] Amines such as diamylamine or ethanolamine (B43304) react with the isomerized rosin mixture.[5][15] The resulting abietate salt is less soluble than the salts of other resin acids and can be selectively precipitated from a solvent like acetone or ethanol (B145695).[1][15] This crystalline salt can be further purified through recrystallization. Finally, the purified amine salt is decomposed with a weak acid, such as acetic acid, to regenerate high-purity this compound, which precipitates and is collected by filtration.[1][5][15] This amine salt technique offered a much better recovery of the acid by applying it directly to the isomerized rosin.[15]

Detailed Historical Experimental Protocols

The following protocols are based on established historical methods for the isolation of this compound from rosin.

Protocol 1: Isolation via Amine Salt Precipitation

This method, adapted from procedures described in the literature, is a robust technique for obtaining high-purity this compound.[1][5][15]

A. Isomerization of Rosin

-

Place 250 g of crude wood or gum rosin into a 2-L round-bottomed flask equipped with a reflux condenser.[1][15]

-

Add 740 mL of 95% ethanol and 42 mL of concentrated hydrochloric acid.[5][15]

-

Pass a stream of an inert gas, such as carbon dioxide, over the surface of the solution.[5]

-

Heat the mixture to reflux and maintain for approximately 2 hours to maximize the isomerization of other resin acids to this compound.[5]

-

After reflux, remove the ethanol and acid, for example, by steam distillation.[1][5]

-

Decant any excess water and cool the residual rosin to room temperature.[1][5]

B. Amination and Salt Formation

-

Dissolve the cooled, isomerized rosin residue in a suitable solvent like 1 L of ether.[5][15]

-

Add 7.35 mL of ethanolamine (or a molar equivalent of diamylamine) to the solution while stirring.[1] The this compound-amine salt will begin to precipitate.

-

Cool the mixture in an ice bath to promote further crystallization of the salt.[15]

C. Purification of the Amine Salt

-

Collect the crystalline salt by vacuum filtration using a Büchner funnel.[1][15]

-

Wash the salt with a small amount of cold acetone (approx. 150 mL) or ethanol to remove impurities.[1][15]

-

For higher purity, perform one or more recrystallizations. Dissolve the salt in a minimal amount of a hot solvent (e.g., 20 mL of acetone per gram of salt), then allow it to cool slowly to recrystallize.[1][15]

D. Regeneration of this compound

-

Dissolve the purified amine salt in 1 L of 95% ethanol, warming on a steam bath if necessary.[1][15]

-

Cool the solution to room temperature and add approximately 36-39 mL of glacial acetic acid while stirring.[1][15]

-

Cautiously add 900 mL of water with vigorous agitation. This compound will begin to crystallize.[1][15]

-

Collect the this compound crystals on a Büchner funnel and wash thoroughly with water until the filtrate is free of acetic acid (test with pH indicator paper).[1][15]

-

The crude product can be further purified by recrystallization from 95% ethanol and water.[15]

Caption: Experimental workflow for this compound isolation via amine salt.

Modern Comparative Methods

While historical methods laid the groundwork, modern techniques have been developed to improve efficiency and reduce environmental impact. One notable method involves using a macroporous strong-acid cation exchange resin.[1][11] In this process, rosin is dissolved in glacial acetic acid and stirred with the resin at an elevated temperature (e.g., 70°C) for several hours.[1][11] The resin catalyzes the isomerization and can be easily removed by filtration. Upon cooling, high-purity this compound crystallizes directly from the filtrate, offering a more streamlined process.[1][11]

| Method | Key Reagents | Typical Yield | Purity | Notes |

| Amine Salt Precipitation | Ethanol, HCl, Amine, Acetic Acid | ~55-59% | >98-99% | Robust, widely documented, involves multiple steps.[3][15] |

| Cation Exchange Resin | Glacial Acetic Acid, Cation Exchange Resin | ~74% | >99% | Streamlined process, avoids amine reagents.[11] |

| Early Sodium Salt Method | Alcohol, Alkali, Mineral Acid | Low | Variable | Historically significant but less efficient and economical.[11][16] |

Conclusion

The journey from the initial identification of this compound in the 19th century to the development of refined isolation protocols illustrates a significant progression in natural product chemistry. Early methods, though foundational, were often inefficient. The introduction of acid-catalyzed isomerization to enrich the this compound content of rosin was a critical advancement. This was followed by the development of selective salt precipitation techniques, particularly using amines, which became the cornerstone for producing high-purity this compound for research and commercial applications. These historical methods have paved the way for modern, more efficient, and environmentally conscious protocols, yet they remain a testament to the ingenuity of early chemists in tackling the complex challenge of separating structurally similar natural compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]